3-(Benzyloxy)picolinic acid

Description

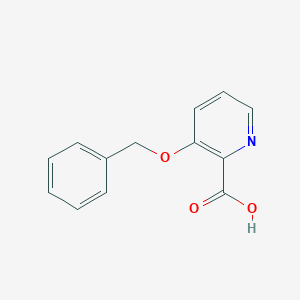

3-(Benzyloxy)picolinic acid (CAS 117523-29-2) is a heterocyclic compound with the molecular formula C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol . Its structure consists of a pyridine ring substituted with a carboxylic acid group at position 2 and a benzyloxy group (-OCH₂C₆H₅) at position 3. This compound is primarily used in synthetic organic chemistry and pharmaceutical research, where its dual functional groups (carboxylic acid and benzyloxy) enable diverse reactivity, including metal chelation and participation in coupling reactions .

Propriétés

IUPAC Name |

3-phenylmethoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(16)12-11(7-4-8-14-12)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHFMAMJIYHCLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571710 | |

| Record name | 3-(Benzyloxy)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117523-29-2 | |

| Record name | 3-(Benzyloxy)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Mechanistic Insights

The most widely documented method for synthesizing 3-(benzyloxy)picolinic acid involves the nucleophilic substitution of 3-bromopicolinic acid with benzyl alcohol. This reaction is typically conducted in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), using potassium carbonate (KCO) as the base. The benzyl alcohol acts as the nucleophile, with the base deprotonating it to generate a benzyloxide ion, which displaces the bromide ion from 3-bromopicolinic acid.

The general reaction equation is:

Phase-Transfer Catalyzed Alkylation

Advantages Over Classical Methods

-

Enhanced Reaction Rate : TBAI reduces activation energy by stabilizing transition states.

-

Lower Temperature : Efficient catalysis allows operation at 70°C vs. 100°C in non-catalyzed routes.

Industrial-Scale Production Approaches

Continuous Flow Reactor Systems

Industrial protocols prioritize scalability and efficiency. Continuous flow reactors minimize reaction times and improve heat transfer compared to batch processes. For example, a tubular reactor with in-line mixing of 3-bromopicolinic acid and benzyl alcohol in superheated DMF achieves 90% conversion in 2 hours.

Analyse Des Réactions Chimiques

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization to form esters, amides, or acyl chlorides.

| Reaction Type | Reagents/Conditions | Product | Yield/Notes | Source |

|---|---|---|---|---|

| Acyl chloride formation | SOCl₂, DMF (catalytic) | 3-(Benzyloxy)picolinoyl chloride | >80% purity; used for subsequent nucleophilic substitutions | |

| Amide coupling | EDCI/HOBt, amines (e.g., benzylamine) | N-substituted 3-(benzyloxy)picolinamides | 60-85% yield; depends on amine nucleophilicity |

Benzyl Group Deprotection

The benzyloxy group can be cleaved under acidic or reductive conditions to expose the phenolic hydroxyl group.

Halogenation Reactions

The pyridine ring undergoes electrophilic substitution, particularly at the 4- and 5-positions.

Decarboxylation Pathways

Controlled decarboxylation enables pyridine ring modification.

Nucleophilic Aromatic Substitution

Electron-deficient pyridine ring allows substitution under specific conditions.

Cross-Coupling Reactions

The brominated derivative participates in transition-metal-catalyzed couplings.

Key Mechanistic Insights

-

Acid-Catalyzed Rearrangements : The benzyloxy group stabilizes intermediates during bromination-rearrangement reactions, as observed in furan-derived syntheses .

-

Radical Pathways : Decarboxylation involves homolytic cleavage of the C–COOH bond, generating acyloxy radicals that fragment into CO₂ and pyridinyl radicals .

-

Electronic Effects : The electron-withdrawing carboxylic acid group directs electrophilic substitution to the 4- and 5-positions of the pyridine ring .

Applications De Recherche Scientifique

3-(Benzyloxy)picolinic acid has gained significant attention in scientific research due to its diverse applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of 3-(Benzyloxy)picolinic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

Picolinic Acid (Pyridine-2-carboxylic Acid)

- Structure : Carboxylic acid at position 2 of the pyridine ring.

- Key Differences : Lacks the benzyloxy group present in 3-(Benzyloxy)picolinic acid.

- Properties/Applications: Effective as a mobile phase additive in chromatography due to its ability to interact with analytes via hydrogen bonding and nitrogen coordination .

3-Methoxypicolinic Acid

- Structure : Methoxy (-OCH₃) group at position 3 and carboxylic acid at position 2.

- Key Differences : Replaces the bulky benzyloxy group with a smaller methoxy substituent.

- Properties/Applications : Reduced steric hindrance compared to this compound may enhance solubility in polar solvents. However, the absence of a benzyl group limits its utility in reactions requiring π-π interactions or lipophilic binding .

Substituted Picolinic Acid Derivatives

5-(Benzo[1,3]dioxol-5-yl)picolinic Acid

- Structure : Benzodioxole substituent at position 5 of the pyridine ring.

- Key Differences : The benzodioxole group introduces a bicyclic aromatic system, increasing molecular weight (243.21 g/mol ) and steric bulk compared to this compound.

- Properties/Applications : Enhanced rigidity and electronic effects from the benzodioxole group may improve binding affinity in biological systems, such as enzyme inhibition or receptor modulation .

3-(Benzyloxy)-5-bromopicolinic Acid

- Structure : Bromine atom at position 5 in addition to the benzyloxy group at position 3.

- Key Differences : Bromine’s electron-withdrawing effect increases the acidity of the carboxylic acid (pKa ~1.5–2.0) compared to the parent compound.

- Properties/Applications : The bromo-substituent enables participation in halogen bonding and cross-coupling reactions (e.g., Suzuki-Miyaura), expanding its synthetic utility .

Aryl-Substituted Picolinic Acids

5-(3-Fluorophenyl)picolinic Acid

- Structure : Fluorophenyl group at position 4.

- Key Differences : Fluorine’s electronegativity enhances metabolic stability and lipophilicity (cLogP ~2.1) compared to this compound (cLogP ~1.8).

- Properties/Applications : Improved bioavailability makes this derivative a candidate for drug discovery, particularly in central nervous system targets .

Structural and Functional Analysis: Data Table

Activité Biologique

3-(Benzyloxy)picolinic acid is a derivative of picolinic acid, which has garnered attention for its diverse biological activities, including potential antiviral, antimicrobial, and anticancer properties. This article delves into the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a benzyloxy group attached to the picolinic acid structure. This modification enhances its ability to interact with various biological targets, potentially altering their function and leading to significant biological effects.

The primary mechanism of action for this compound involves its interaction with specific molecular targets, such as:

- Zinc Finger Proteins : The compound can bind to these proteins, altering their structure and function, which may inhibit viral replication.

- Enzymatic Inhibition : It may act as an inhibitor for certain enzymes, impacting metabolic pathways within cells.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. For instance:

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against various pathogens:

- Bactericidal Properties : In comparative studies, picolinic acid derivatives have shown stronger antimicrobial effects than traditional preservatives like benzoic acid. For example, at pH levels between 5.0 and 7.0, picolinic acid exhibited minimal inhibitory concentrations (MIC) against Staphylococcus aureus and Pseudomonas aeruginosa .

| Compound | Staphylococcus aureus (mg/mL) | Pseudomonas aeruginosa (mg/mL) |

|---|---|---|

| Benzoic Acid | 0.50 | 0.25 |

| Picolinic Acid | 0.78 | 0.39 |

| Sodium Picolinate | 0.01 | Not tested |

Cytotoxicity

While exploring its therapeutic potential, it is crucial to assess cytotoxicity:

- Cytotoxic Effects : Studies indicate that sodium picolinate (related to picolinic acid) showed no significant cytotoxic effects at low concentrations (0.01%), but slight toxicity was noted at higher concentrations (0.02%) in human skin fibroblasts .

Case Studies

- Antiviral Mechanisms : A study highlighted that picolinic acid derivatives could reduce viral RNA loads significantly in infected cell lines, suggesting that structural modifications like those found in this compound could enhance these effects .

- Antimicrobial Efficacy : Research comparing the antimicrobial activities of various compounds found that picolinic acid derivatives were more effective than benzoates against several bacterial strains, reinforcing the potential of this compound in food preservation and therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Benzyloxy)picolinic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves benzylation of picolinic acid derivatives using benzyl bromide or chloride under basic conditions (e.g., K₂CO₃ in DMF). Purification via recrystallization or column chromatography (using ethyl acetate/hexane gradients) is critical for achieving >95% purity . Monitoring reaction progress with TLC (silica gel, UV visualization) and confirming final structure via H/C NMR (e.g., aromatic proton signals at δ 7.2–8.0 ppm) ensures fidelity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : High-resolution mass spectrometry (HRMS) and NMR spectroscopy (e.g., H, C, DEPT-135) to verify the benzyloxy group (δ ~5.2 ppm for CH₂) and carboxylic acid moiety (δ ~170 ppm in C NMR) .

- Purity Assessment : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) or melting point analysis (compare to literature values, e.g., ~119–123°C for related derivatives) .

Advanced Research Questions

Q. How can this compound be utilized as a precursor in heterocyclic drug discovery?

- Methodological Answer : The compound’s carboxylic acid group enables conjugation with amines or alcohols to form amides/esters, while the benzyloxy moiety can be deprotected (via catalytic hydrogenation) to generate hydroxyl intermediates. For example, it may serve as a building block for kinase inhibitors or IDO (indoleamine 2,3-dioxygenase) modulators, leveraging its aromatic scaffold for π-π stacking in target binding . Reaction optimization (e.g., Pd/C hydrogenation conditions) should balance yield and selectivity .

Q. What experimental strategies resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer :

- Solubility : Perform systematic studies in DMSO, methanol, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy or nephelometry. Note discrepancies due to polymorphic forms (e.g., amorphous vs. crystalline) .

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare results to literature under inert vs. ambient storage conditions .

Q. How does the benzyloxy group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating benzyloxy group enhances ortho/para-directing effects in electrophilic substitution. For Suzuki-Miyaura coupling, pre-functionalization (e.g., bromination at the 5-position of the pyridine ring) improves reactivity. Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in dioxane) and characterize products via X-ray crystallography to confirm regioselectivity .

Q. What computational methods predict the metabolic pathways of this compound derivatives?

- Methodological Answer : Use in silico tools like PISTACHIO or Reaxys databases to model phase I/II metabolism. Focus on esterase-mediated hydrolysis of the benzyloxy group and glucuronidation of the carboxylic acid. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite identification .

Experimental Design & Data Validation

Q. How to design a stability-indicating assay for this compound in biological matrices?

- Methodological Answer :

- Sample Preparation : Spike compound into plasma/serum, precipitate proteins with acetonitrile (4:1 v/v), and analyze supernatant via UPLC-MS/MS.

- Method Validation : Assess linearity (1–1000 ng/mL), precision (intra-day/inter-day CV <15%), and recovery (>80%). Include degradation products (e.g., picolinic acid after benzyloxy cleavage) as analytical targets .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Methodological Answer :

- Process Control : Standardize benzylation reaction parameters (temperature ±1°C, inert atmosphere).

- Quality Control (QC) : Implement in-process checks (e.g., mid-reaction FTIR for benzyl ether formation). Use statistical tools (e.g., ANOVA) to correlate impurity profiles (HPLC) with reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.